Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H25N3O5S2 and its molecular weight is 523.62. The purity is usually 95%.
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Scientific Research Applications
Organic Chemistry Reactions
Research in organic chemistry has explored reactions involving similar compounds, focusing on their interactions with nitrogen-centered nucleophiles. These reactions involve the opening of the pyrrole ring, leading to the formation of various complex molecules. Such studies are foundational for understanding the reactivity and potential applications of these compounds in synthesizing more complex molecules (Surikova et al., 2008).
Photoelectric Conversion in Solar Cells
Investigations into the photoelectric properties of carboxylated cyanine dyes, which share structural similarities with the compound , have shown that these dyes can significantly improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research suggests potential applications in enhancing solar cell efficiency through novel dye sensitization methods (Wu et al., 2009).
Synthesis of Complex Molecules
The synthesis of complex molecules for potential pharmaceutical applications is another area of research. For instance, studies on the synthesis of isoquinoline rings highlight innovative approaches to creating functionalized molecules, which could have implications for drug discovery and development (Barr et al., 1983). Another study focused on the synthesis of tetrahydroquinoline derivatives, showcasing methods to create molecules that could have various pharmaceutical applications (Bombarda et al., 1992).
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-34-25(33)20-14(2)15(3)36-22(20)28-26(35)27-19(30)12-7-13-29-23(31)17-10-5-8-16-9-6-11-18(21(16)17)24(29)32/h5-6,8-11H,4,7,12-13H2,1-3H3,(H2,27,28,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHZKLODCBTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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